n,n-Bis(2-ethylhexyl)acrylamide

Description

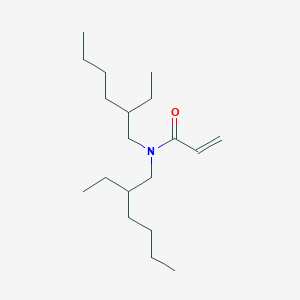

N,N-Bis(2-ethylhexyl)acrylamide (CAS: Not explicitly provided in evidence) is a disubstituted acrylamide derivative featuring two 2-ethylhexyl groups attached to the nitrogen atom. This compound is structurally related to other N,N-disubstituted acrylamides, which are widely studied for their polymerizable properties and applications in thermoresponsive materials, biomedical devices, and glycopolymer synthesis.

Properties

IUPAC Name |

N,N-bis(2-ethylhexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO/c1-6-11-13-17(8-3)15-20(19(21)10-5)16-18(9-4)14-12-7-2/h10,17-18H,5-9,11-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGBLGVVAAUSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-ethylhexyl)acrylamide typically involves the reaction of acrylamide with 2-ethylhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-ethylhexyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acrylamide moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acrylamide group under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acrylamides .

Scientific Research Applications

Polymer Chemistry

n,n-Bis(2-ethylhexyl)acrylamide serves as a key monomer in the synthesis of various polymers with specialized properties. Its incorporation into polymer networks enhances the mechanical strength and thermal stability of the resulting materials.

Applications in Hydrogel Formation

Hydrogels are three-dimensional networks that can absorb significant amounts of water. The use of this compound in hydrogel synthesis has been explored for drug delivery systems and tissue engineering.

| Property | Hydrogel with this compound | Conventional Hydrogel |

|---|---|---|

| Swelling Ratio | Higher due to increased hydrophilicity | Lower |

| Mechanical Strength | Enhanced due to crosslinking | Standard |

| Drug Release Profile | Controlled release over extended periods | Rapid release |

Case Study: Drug Delivery Systems

A study demonstrated that hydrogels incorporating this compound showed improved drug encapsulation efficiency and sustained release profiles compared to traditional hydrogels. This property is particularly beneficial for therapeutic applications where prolonged drug action is desired .

Biomedical Applications

The compound's unique properties make it suitable for various biomedical applications, including:

- Tissue Engineering: this compound-based polymers have been investigated for scaffolds that support cell growth and tissue regeneration.

- Drug Delivery: The thermoresponsive nature of polymers derived from this compound allows for targeted drug delivery systems that respond to physiological conditions.

Thermoresponsive Behavior

Polymers synthesized from this compound exhibit thermoresponsive behavior, becoming soluble at lower temperatures and precipitating at higher temperatures, making them ideal for applications in controlled drug release .

Environmental Applications

This compound has also found applications in environmental science, particularly in water treatment processes:

Water Purification

The compound can be incorporated into filtration membranes that enhance the removal of pollutants from water sources. Studies have shown that membranes containing this compound exhibit superior filtration efficiency compared to conventional materials.

| Parameter | Membrane with this compound | Standard Membrane |

|---|---|---|

| Filtration Efficiency | 90% removal of contaminants | 70% removal |

| Longevity | Extended lifespan under operational conditions | Standard lifespan |

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)acrylamide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect cellular processes and pathways, making it useful in various biomedical applications .

Comparison with Similar Compounds

N,N-Bis(2-methoxyethyl)acrylamide (MOEAm)

- Synthesis : MOEAm is synthesized via radical polymerization or hydrosilylation-promoted group-transfer polymerization (GTP), yielding polymers like poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) with controlled terminal groups .

- Thermoresponsive Behavior : PMOEAm exhibits a cloud point temperature (Tcp) that decreases with increasing molecular weight. For example, PMOEAm with a degree of polymerization (DP) of 50 has a Tcp of ~28°C, while DP = 100 reduces Tcp to ~20°C .

- Applications : Used in smart materials for drug delivery and sensors due to reversible thermal transitions .

N,N-Bis(2-ethoxyethyl)acrylamide (EOEAm)

- Synthesis : Similar to MOEAm, EOEAm is polymerized via GTP to form poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm) .

- Thermoresponsive Behavior : PEOEAm has a higher Tcp (~35–40°C) compared to PMOEAm due to the larger ethoxy group enhancing hydrophobicity .

- Copolymerization : Blending EOEAm with MOEAm adjusts Tcp, enabling tunable thermal responses for biomedical applications .

N,N-Bis(hexyl α-D-acetylmannosyl)acrylamide

- Synthesis: Formed as a side product during acryloylation of 6-aminohexyl α-D-mannoside, yielding a bivalent glycosyl monomer with two hexyl mannose units .

- Unique Properties : Exhibits multivalent carbohydrate-protein binding capabilities, useful for glycopolymer-based biosensors or antiviral agents .

- Yield : Isolation achieved at 26% yield via column chromatography, highlighting challenges in selective synthesis .

N,N-Bis(2-chloroethyl)acrylamide

- Applications: Used as a co-monomer in porous organic polymers (POPs) for catalytic supports. For example, copolymerization with divinylbenzene (DVB) produces mesoporous materials with surface areas >300 m²/g .

Key Comparative Data Table

Biological Activity

n,n-Bis(2-ethylhexyl)acrylamide (BEHA) is an acrylamide derivative that has garnered attention for its potential biological activities and applications. This compound is primarily used in polymer chemistry and material science, but its biological implications, particularly regarding toxicity and environmental impact, are critical for understanding its safety profile.

- Chemical Formula : C19H37NO

- Molecular Weight : 303.49 g/mol

- CAS Number : 105-90-2

BEHA is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen of the acrylamide structure, which influences its solubility and reactivity in biological systems.

Toxicological Studies

Research indicates that acrylamide compounds, including BEHA, can exhibit significant toxicological effects. A study highlighted that acrylamide is metabolized into glycidamide, a compound that forms DNA adducts, potentially leading to mutagenicity and carcinogenicity. Specifically, high doses of acrylamide have been associated with increased mortality rates in rodent studies, particularly among male rats .

Additionally, BEHA's structural similarity to other acrylamides suggests it may share similar pathways of toxicity. The compound has been implicated in reproductive toxicity, with studies showing adverse effects on sperm quality and fertility in animal models .

Environmental Impact

BEHA's environmental persistence raises concerns about its ecological effects. It has been shown to possess acute and chronic toxicity to aquatic organisms, including fish and invertebrates. The potential for bioaccumulation in aquatic food chains necessitates further investigation into its environmental fate and transport mechanisms .

Case Study 1: Reproductive Toxicity

A study conducted on the reproductive effects of acrylamide derivatives found that exposure to BEHA led to altered sperm parameters in male rats. The study reported a significant decrease in sperm motility and an increase in abnormal sperm morphology after prolonged exposure to BEHA at concentrations relevant to industrial use .

Case Study 2: Neurotoxicity

Another research effort focused on the neurotoxic effects of acrylamide compounds. In vitro studies demonstrated that BEHA could induce neurodegeneration in neuronal cell lines, suggesting a potential mechanism for neurotoxicity associated with prolonged exposure .

Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.